3-(Phenylsulfanyl)prop-2-enoyl chloride
Description
3-(Phenylsulfanyl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride containing a phenylthioether (SPh) substituent at the β-position of the propenoyl backbone. This compound is characterized by its electron-rich double bond due to the electron-donating nature of the sulfur atom, which significantly influences its reactivity in conjugate addition and nucleophilic acyl substitution reactions.
Properties
CAS No. |
1077-15-2 |
|---|---|
Molecular Formula |
C9H7ClOS |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
3-phenylsulfanylprop-2-enoyl chloride |
InChI |
InChI=1S/C9H7ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H |
InChI Key |
HCQWSYHKCWLXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-(Phenylsulfanyl)prop-2-enoyl chloride with cinnamoyl chloride (3-phenylprop-2-enoyl chloride) and acryloyl chloride.
Stability and Handling
- Moisture Sensitivity : Like cinnamoyl chloride, the sulfanyl derivative is moisture-sensitive and hydrolyzes readily to form carboxylic acids. Storage under inert conditions (e.g., N₂ or Ar) is critical .
Research Findings and Limitations
- Synthetic Challenges: Limited commercial availability of this compound suggests synthetic hurdles, such as the need for specialized thiylation reagents.
- Safety Profile : Both compounds are lachrymators and irritants. The sulfanyl derivative may pose additional hazards due to sulfur’s propensity to form toxic byproducts (e.g., SO₂) during combustion.
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